molecular formula C21H17ClN4O3 B6565303 3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-31-1

3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6565303
CAS No.: 921509-31-1
M. Wt: 408.8 g/mol
InChI Key: MORURSHFDWSWEG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:

  • A 3-(4-chlorophenyl) substituent on the pyrrolo[3,2-d]pyrimidine core.
  • A 5-methyl group at the N5 position of the pyrrole ring.
  • A 7-carboxamide group linked to a 4-methylphenyl moiety.

This compound belongs to a class of heterocycles studied for their antiproliferative and kinase-inhibitory properties, with structural modifications often targeting enzymatic recognition and pharmacokinetic optimization .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-3-7-14(8-4-12)23-19(27)16-11-25(2)18-17(16)24-21(29)26(20(18)28)15-9-5-13(22)6-10-15/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORURSHFDWSWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Activity Comparisons

Compound Name / ID Key Substituents Biological Activity (IC50/EC50/CC50) Key Findings Reference
Target Compound 3-(4-Cl-Ph), 5-Me, 2,4-dioxo, 7-(4-Me-Ph-carboxamide) Not explicitly reported Inferred SAR: Bulky 3-(4-Cl-Ph) and 7-carboxamide may align with CoMFA steric favorable regions for activity .
5-(4-Cl-Ph)-7-(4-Me-Ph)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-pyrrolidin-1-yl, 7-(4-Me-Ph), 5-(4-Cl-Ph) Not reported Synthesis via pyrrolidine substitution highlights the impact of N4 modifications on solubility and reactivity .
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine 2,4-Cl, no aryl substituents CC50 = 6.0 μM (L1210 leukemia) Lower cytotoxicity vs. thieno[3,2-d]pyrimidine analogs (CC50 = 0.32 μM), suggesting reduced toxicity for pyrrolo derivatives .
N5-Toluenesulfonyl-pyrrolo[3,2-d]pyrimidine N5-toluenesulfonyl MTD = 40 mg/kg Increased MTD vs. parent compound (10 mg/kg) while maintaining submicromolar activity, demonstrating N5’s role in toxicity modulation .

Key Observations:

  • N5 Substitutions : Methyl (target compound) vs. toluenesulfonyl () groups impact metabolic stability and toxicity. Methyl groups may offer balanced pharmacokinetics, while bulkier substituents enhance MTD .
  • 3-Position Aryl Groups : The 4-chlorophenyl group in the target compound likely occupies sterically favorable regions identified in CoMFA studies, akin to high-activity compounds like 20 (IC50 = 33 nM) .
  • 7-Carboxamide Linkage : Compared to 7-amine derivatives (e.g., ’s compound 6), the carboxamide may improve solubility and target affinity .

Enzymatic Inhibition and Cytotoxicity

  • Kinase Inhibition : Analogous oxygen-linked derivatives (e.g., compound 16, IC50 = 33 nM) outperform sulfur- or nitrogen-linked variants, suggesting the carboxamide’s oxygen in the target compound is advantageous .
  • Cytotoxicity: Pyrrolo[3,2-d]pyrimidines generally exhibit lower cytotoxicity than thieno analogs (e.g., 6.0 μM vs. 0.32 μM in L1210 cells), positioning the target compound as a safer candidate .

Metabolic Stability and Toxicity

  • N5 hydroxyalkyl substitutions enhance metabolic stability, while toluenesulfonyl groups increase MTD. The target’s N5-methyl group may offer intermediate stability with reduced synthetic complexity .

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